molecular formula C19H15N7OS B4996406 2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4996406
M. Wt: 389.4 g/mol
InChI Key: SXWNYOMWQAYHMV-UHFFFAOYSA-N
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Description

2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a novel, complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This synthetic molecule features a fused polycyclic system incorporating pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-one and 1,2,4-triazole rings, a structural motif found in various biologically active molecules. Compounds with similar fused pyrimidine scaffolds, such as dihydropyrazolopyrimidines, have been identified as potent and selective inhibitors of biological targets like the I(Kur) current, which is relevant in cardiovascular research (citation:2). The presence of the methylsulfanyl-substituted triazole ring and the phenyl substituent suggests potential for high-affinity binding to enzymatic pockets, making it a promising candidate for investigating kinase inhibition or other adenosine triphosphate (ATP)-binding site targets. Researchers can utilize this compound as a key intermediate or a core scaffold for the development of new therapeutic agents, particularly in oncology, immunology, and cardiovascular disease. Its complex structure also makes it a valuable subject for analytical method development and structural chemistry studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7OS/c1-11-15(12-6-4-3-5-7-12)16-20-10-13-14(26(16)24-11)8-9-25(17(13)27)18-21-19(28-2)23-22-18/h3-10H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWNYOMWQAYHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=NC(=NN5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps. One common approach is the nucleophilic substitution reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions . The product structure is confirmed using techniques such as 1H NMR and mass spectrometry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the triazole and pyrimidine rings.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Cyclization: The compound can undergo cyclization reactions to form additional fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Cyclization Agents: Such as acids or bases to facilitate ring closure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazole or pyrimidine rings.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : The presence of the triazole group suggests potential antifungal properties. Triazole derivatives are known for their efficacy against fungal infections .
  • Antitumor Activity : Similar compounds have shown promise in cancer treatment, with mechanisms potentially involving inhibition of specific kinases or modulation of cellular pathways associated with tumor growth .
  • Kinase Inhibition : The compound may act as a kinase inhibitor, which is significant for the treatment of diseases where kinase activity is dysregulated, such as cancer and metabolic disorders .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Modifications to the structure can be tailored to optimize its pharmacological profiles, enhancing efficacy and reducing toxicity .

Case Studies and Research Findings

While specific case studies on 2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one may be limited in current literature, research on related compounds provides insights into potential applications:

  • Antifungal Studies : Research indicates that triazole derivatives can effectively inhibit fungal growth by targeting the ergosterol biosynthesis pathway. This mechanism could be extrapolated to predict similar efficacy for our compound .
  • Cancer Therapeutics : Studies on pyrazolopyrimidines have shown their ability to inhibit tumor cell proliferation in vitro and in vivo models. Investigating the specific pathways affected by this compound could reveal its potential as an anticancer agent .
  • Kinase Inhibition Research : The role of kinase inhibitors in treating various cancers has been well-documented. Investigating how this compound interacts with specific kinases could provide valuable data for its therapeutic use .

Mechanism of Action

The mechanism of action of 2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, as a kinase inhibitor, it can interfere with the phosphorylation process, thereby affecting cell signaling pathways involved in cancer proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic frameworks and substituent modifications. Below is a comparative analysis:

Pyrazolo[1,5-a]pyrimidinone Derivatives

  • 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one (Compound 17) : Structure: Lacks the pyrido and triazole moieties but shares the pyrazolo[1,5-a]pyrimidinone core. Synthesis: Prepared via condensation of aldehydes with 5-amino-4-methyl-3-phenylpyrazole under piperidine catalysis. Properties: Simpler structure with lower molecular weight (C₁₅H₁₄N₄O, MW 278.3), suggesting higher solubility compared to the target compound.
  • 2-Amino-5-(3-hydroxyphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4f) : Structure: Features a dihydropyrimidinone ring and azo-linked hydroxyphenyl groups. Analysis: Elemental analysis (C₂₁H₂₂N₆O₅) shows higher oxygen content (11.4%) versus the target compound’s sulfur-containing triazole, implying distinct electronic and solubility profiles.

Triazolo-Pyrimidine Hybrids

  • 7-Cyclopentyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 941245-23-4) : Structure: Shares the pyrido-triazolo-pyrimidinone core but substitutes the phenyl group with a cyclopentyl ring. Molecular Formula: C₁₄H₁₅N₅OS (MW 301.37), smaller than the target compound due to the absence of the phenyl and additional methyl groups. Key Difference: Cyclopentyl vs. phenyl substitution may alter steric hindrance and binding affinity in biological targets.

Azo-Functionalized Pyrazolo-Pyrimidines

  • 7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c) : Structure: Contains an azo linkage and cyano group, diverging from the target’s triazole and pyrido extensions. Properties: Higher molecular weight (C₂₁H₁₆ClN₇, MW 401.85) and Cl substituent enhance lipophilicity but reduce metabolic stability compared to methylsulfanyl groups.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties
Target Compound Pyrazolo-pyrido-triazolo-pyrimidine 2-Me, 3-Ph, 5-(methylsulfanyl)-triazolyl Not explicitly provided ~450 (estimated) Potential kinase inhibition (inferred)
7-Cyclopentyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Pyrido-triazolo-pyrimidine 7-Cyclopentyl, 2-(methylsulfanyl) C₁₄H₁₅N₅OS 301.37 Simplified analog with reduced steric bulk
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one (17) Pyrazolo[1,5-a]pyrimidinone 3-Ph, 2-Me, 5-Me C₁₅H₁₄N₄O 278.30 Higher solubility, simpler synthesis
7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c) Pyrazolo[1,5-a]pyrimidine 3-(2'-Cl-Ph-azo), 6-CN, 2-Et C₂₁H₁₆ClN₇ 401.85 Lipophilic, azo-functionalized

Research Findings and Implications

  • Biological Relevance : Methylsulfanyl and triazole groups may enhance binding to enzymes like kinases or phosphodiesterases, as seen in related pyrazolo-pyrimidines (e.g., sildenafil analogs ).
  • Characterization Gaps: Limited elemental or spectral data for the target compound in the evidence underscores the need for further experimental validation, possibly using ORTEP-3 for crystallographic analysis.

Biological Activity

The compound 2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a synthetic derivative belonging to a class of heterocyclic compounds. Its unique structure suggests potential biological activity, particularly in antimicrobial and anti-inflammatory domains. This article reviews the available literature on its biological activities, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H17N7OSC_{20}H_{17}N_{7}OS, with a molecular weight of approximately 403.5 g/mol. The compound features a complex arrangement of triazole and pyrazolo-pyrimidine structures that contribute to its biological properties.

PropertyValue
Molecular FormulaC20H17N7OS
Molecular Weight403.5 g/mol
CAS Number1015595-30-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The reactions include cyclization processes that form the triazole and pyrazolo-pyrimidine rings. The detailed synthetic pathway is critical for optimizing yield and purity for biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of the compound against various pathogens. In vitro assays have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs) :

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus<0.5

The compound exhibited selective activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values indicating strong antibacterial properties comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies assessing its impact on cyclooxygenase (COX) enzymes revealed that it inhibits COX-2 activity effectively.

Inhibitory Concentration (IC50) :

CompoundIC50 (µM)
2-methyl...pyrimidin-6(7H)-one0.04 ± 0.01
Celecoxib0.04 ± 0.01

These results suggest that the compound may serve as a lead in developing new anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole or pyrazolo-pyrimidine rings can significantly influence potency and selectivity against specific targets.

Key Findings:

  • Methylsulfanyl Group : Enhances solubility and possibly bioavailability.
  • Phenyl Substitution : Contributes to binding affinity with bacterial targets.
  • Triazole Ring : Critical for interaction with enzymes involved in bacterial cell wall synthesis.

Case Studies

A notable case study involved testing the compound's efficacy in a murine model for inflammation induced by carrageenan. Results indicated a significant reduction in paw edema compared to untreated controls, supporting its potential therapeutic application in inflammatory diseases .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can structural purity be ensured?

  • Methodological Answer : The synthesis involves multi-step pathways, typically starting with cyclization reactions between substituted pyrazole and pyrido-pyrimidine precursors under acidic or reflux conditions. For example, chlorophenyl and triazole derivatives are condensed with pyrimidine intermediates in solvents like ethanol or dimethylformamide (DMF) .
  • Critical Steps :

Optimize reaction temperature (e.g., 80–100°C) and pH to prevent side reactions.

Monitor progress via thin-layer chromatography (TLC) .

Purify intermediates via column chromatography or recrystallization.

  • Characterization : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm the final structure. Infrared (IR) spectroscopy can validate functional groups like the methylsulfanyl moiety .

Q. How can the solubility and physicochemical properties of this compound be experimentally determined?

  • Methodological Answer :
  • Solubility : Test in graded organic solvents (e.g., DMSO, ethanol) using the shake-flask method. The hydrophobic phenyl and polar triazole groups may result in moderate DMSO solubility .
  • Melting Point : Use a capillary tube apparatus; compare with literature values for analogs (e.g., 260–265°C for pyrazolo-pyrido-pyrimidines) .
  • Lipophilicity : Calculate logP values via HPLC or computational tools (e.g., ChemAxon).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the methylsulfanyl and triazole substituents?

  • Methodological Answer :
  • Analog Synthesis : Replace the methylsulfanyl group with alternative substituents (e.g., methoxy, halogen) and compare bioactivity .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. For example, triazole-containing analogs have shown activity against antimicrobial targets .
  • Data Analysis : Use IC50_{50} values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Compare datasets across studies, focusing on variables like cell lines (e.g., HEK293 vs. HeLa) or compound purity (HPLC ≥95%) .
  • Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects.

Q. How can computational modeling predict interactions between this compound and potential protein targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding stability using software like GROMACS. Focus on triazole interactions with catalytic residues (e.g., hydrogen bonding) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the triazole ring) using Schrödinger’s Phase .
  • Validation : Cross-check predictions with experimental mutagenesis data (e.g., alanine scanning).

Experimental Design Considerations

Q. What experimental controls are essential when assessing this compound’s stability under physiological conditions?

  • Methodological Answer :
  • Stability Assay : Incubate in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C.
  • Analytical Monitoring : Use LC-MS at 0, 6, 12, and 24 hours to detect degradation products .
  • Controls : Include a stable analog (e.g., methylsulfanyl replaced with CF3_3) as a negative control .

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